1-(4-fluorophenyl)-5-(3-morpholino-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
“1-(4-fluorophenyl)-5-(3-morpholino-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a chemical compound with the molecular formula C18H18FN5O3 . It is a derivative of pyrazole, a five-membered heterocycle that is considered a pharmacologically important active scaffold .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole nucleus, which is a five-membered heterocycle. This nucleus is present in different structures leading to diversified applications in different areas such as technology, medicine, and agriculture .Scientific Research Applications
Antibacterial Applications
Novel Oxazolidinone Derivatives
A study by Sang et al. (2016) introduced FYL-67, a novel oxazolidinone derivative, showcasing its effectiveness against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA). The research detailed the compound's phase I metabolism through in vitro and in vivo approaches, identifying two main metabolites and suggesting a metabolic pathway that could inform further drug development and analytical methodologies for biological samples Sang et al., 2016.
Neuroinflammatory and Neurodegenerative Disease Treatment
Translocator Protein (TSPO) Ligands
Damont et al. (2015) synthesized a series of novel pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. The study highlighted the potential of these compounds for in vivo PET imaging of neuroinflammation, with two derivatives showing significant brain uptake and localization in an AMPA-mediated lesion model, suggesting their utility in diagnosing and monitoring neuroinflammatory conditions Damont et al., 2015.
Antimicrobial Activity Beyond Antibacterial
Broad Spectrum Antimicrobial Potency
Desai et al. (2012) detailed the synthesis of novel quinoline-based derivatives, including compounds structurally similar to the query compound, demonstrating antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. This study provides insights into the potential of these compounds to serve as lead molecules for the development of new antimicrobial agents Desai et al., 2012.
Exploratory and Mechanistic Studies
Defluorination Mechanisms
Fasani et al. (2008) conducted an exploratory study on the defluorination of an (aminofluorophenyl)oxazolidinone, elucidating potential S(N)1(Ar*) vs. S(R(+)N)1(Ar*) mechanisms. This research offers valuable mechanistic insights into the photoreactivity of such compounds, which could influence the design of future drugs and their environmental degradation pathways Fasani et al., 2008.
Future Directions
Mechanism of Action
Target of Action
A related compound, a series of 3-(4-fluorophenyl)-1h-pyrazole derivatives, has been evaluated for their antiproliferative activity against two prostate cancer cell lines (lncap and pc-3) and androgen receptor target gene prostate-specific antigen (psa) inhibitory activity in lncap cells .
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-(3-morpholin-4-yl-3-oxopropyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O3/c19-13-1-3-14(4-2-13)24-17-15(11-21-24)18(26)23(12-20-17)6-5-16(25)22-7-9-27-10-8-22/h1-4,11-12H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNPMKFHRFEEQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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